molecular formula C17H22N4OS B2807938 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034615-88-6

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2807938
M. Wt: 330.45
InChI Key: NTTBHMRWKZHADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Flexible urea derivatives, including compounds structurally related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. The research aimed at optimizing the spacer length between pharmacophoric moieties to enhance conformational flexibility, leading to compounds with high inhibitory activities against acetylcholinesterase, an enzyme implicated in Alzheimer's disease (Vidaluc et al., 1995).

Inhibition of Soluble Epoxide Hydrolase

Research on 1,3-disubstituted ureas with piperidyl moieties, akin to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," has unveiled their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown promising pharmacokinetic improvements and potential for reducing inflammatory pain, suggesting a new avenue for therapeutic intervention in inflammation-related disorders (Rose et al., 2010).

Corrosion Inhibition

Urea-derived Mannich bases, including structures related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea," have been synthesized and examined as corrosion inhibitors. These compounds show potential in protecting mild steel surfaces against corrosion in acidic environments, demonstrating the versatility of urea derivatives in industrial applications (Jeeva et al., 2015).

Hydrogen Bonding and Cytosine Complexation

Studies on pyrid-2-yl ureas have explored their conformational dynamics and interactions, including hydrogen bonding capabilities and complexation with biomolecules like cytosine. These insights contribute to understanding the fundamental chemical properties and potential biological interactions of compounds like "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" (Chien et al., 2004).

PET Imaging in Neuroscience

Development of PET tracers for imaging fatty acid amide hydrolase in the brain has involved compounds structurally related to "1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea." These tracers, like [(11)C]MFTC, offer insights into the role of fatty acid amide hydrolase in neurological disorders and the potential for non-invasive diagnostic imaging (Kumata et al., 2015).

properties

IUPAC Name

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-11-15(4-7-18-13)21-8-5-14(6-9-21)12-19-17(22)20-16-3-2-10-23-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTBHMRWKZHADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

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